methyl 5-benzyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-benzyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, a benzodioxepin moiety, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-benzyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction under basic conditions.
Introduction of the Benzyl Group: Benzylation of the thiazole ring can be achieved using benzyl bromide in the presence of a base such as sodium hydride.
Synthesis of the Benzodioxepin Moiety: This can be synthesized separately through a series of steps involving the formation of a dioxepin ring from catechol and an appropriate dihalide.
Coupling of the Benzodioxepin Moiety: The benzodioxepin moiety can be coupled to the thiazole ring via an acylation reaction using an appropriate acyl chloride.
Esterification: Finally, the carboxylic acid group on the thiazole ring can be esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The thiazole ring is known for its biological activity, which can be harnessed in drug discovery.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. Compounds with thiazole rings have shown promise in treating various conditions, including infections and cancer.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-benzyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate would depend on its specific application. Generally, compounds with thiazole rings can interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The benzodioxepin moiety may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-benzyl-2-amino-1,3-thiazole-4-carboxylate: Lacks the benzodioxepin moiety, potentially reducing its biological activity.
Methyl 5-phenyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate: Similar structure but with a phenyl group instead of a benzyl group, which may affect its reactivity and binding properties.
Uniqueness
The presence of both the benzodioxepin and thiazole moieties in methyl 5-benzyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate makes it unique. This combination can provide a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 5-benzyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, focusing primarily on its antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis), as well as its structure-activity relationships (SAR) and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C20H22N2O4S and a molecular weight of approximately 378.46 g/mol. The structural features include a thiazole ring, a benzyl group, and a dihydrobenzodioxepine moiety that may contribute to its biological activity.
Activity Against Mycobacterium tuberculosis
Recent studies have highlighted the compound's significant activity against M. tuberculosis. A related compound, methyl 2-amino-5-benzylthiazole-4-carboxylate, exhibited an MIC (Minimum Inhibitory Concentration) of 0.06 µg/ml (240 nM) against M. tuberculosis H37Rv, indicating potent antibacterial properties . This activity is attributed to the compound's ability to inhibit key enzymes involved in the biosynthesis of mycolic acids, essential components of the bacterial cell wall.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µg/ml) | Target Organism |
---|---|---|
Methyl 5-benzylthiazole-4-carboxylate | 0.06 | M. tuberculosis H37Rv |
Isoniazid (INH) | 0.25 | M. tuberculosis H37Rv |
Thiolactomycin | 13 | M. tuberculosis H37Rv |
This table illustrates the comparative potency of methyl 5-benzylthiazole derivatives against M. tuberculosis, positioning it as a promising candidate for further development as an anti-tubercular agent.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of methyl 5-benzyl derivatives. The presence of the thiazole ring appears to enhance lipophilicity and facilitate interaction with bacterial enzymes. Modifications to the benzyl group and variations in substituents on the thiazole ring can significantly impact antimicrobial efficacy.
Key Findings from SAR Studies
- Thiazole Ring : Essential for maintaining biological activity.
- Benzyl Substituents : Variations can modulate potency; electron-donating groups enhance activity.
- Dihydrobenzodioxepine Moiety : Contributes to overall stability and solubility in biological systems.
Case Studies and Research Findings
In a study focused on synthesizing thiazole derivatives, researchers found that specific modifications led to improved inhibition of M. tuberculosis. For instance, compounds with halogenated benzyl groups demonstrated enhanced activity due to increased binding affinity to target enzymes involved in fatty acid synthesis .
Another case study evaluated the pharmacokinetics of these compounds, indicating favorable absorption and distribution profiles that support their potential use in clinical settings.
Properties
Molecular Formula |
C23H22N2O5S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H22N2O5S/c1-28-22(27)21-19(13-15-6-3-2-4-7-15)31-23(25-21)24-20(26)14-16-8-9-17-18(12-16)30-11-5-10-29-17/h2-4,6-9,12H,5,10-11,13-14H2,1H3,(H,24,25,26) |
InChI Key |
VJESGESMFJFBJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CC2=CC3=C(C=C2)OCCCO3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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